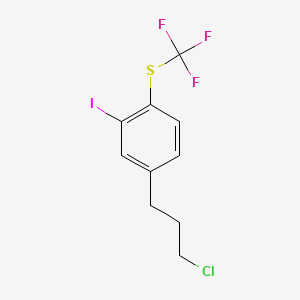
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an iodine atom, and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene typically involves multiple stepsFor instance, trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane in the presence of a catalyst . The chloropropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropyl chloride . The iodine atom can be added through iodination reactions using iodine or iodinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the halogen atoms or other groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution or electrophilic reagents like bromine (Br₂) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-4-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethyl)benzene
Uniqueness
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous .
Biological Activity
Overview of 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene
This compound is an organic compound that belongs to the class of halogenated aromatic compounds. Its structure includes a chloropropyl group, an iodine atom, and a trifluoromethylthio group attached to a benzene ring. The presence of these functional groups can significantly influence its biological activity.
Chemical Structure
- Chemical Formula : C10H9ClF3S
- Molecular Weight : Approximately 272.69 g/mol
- Structural Features :
- Chloropropyl group: Contributes to lipophilicity and potential interaction with biological membranes.
- Iodine atom: Often associated with radioactivity and can participate in nucleophilic substitution reactions.
- Trifluoromethylthio group: Known for enhancing the metabolic stability and lipophilicity of the compound.
The biological activity of halogenated aromatic compounds, including this specific compound, often involves several mechanisms:
- Enzyme Inhibition : Compounds like this can act as inhibitors for various enzymes due to their ability to form stable complexes with enzyme active sites.
- Receptor Modulation : The compound may interact with specific receptors in the body, leading to altered signaling pathways.
- Antimicrobial Activity : Many halogenated compounds exhibit antimicrobial properties, potentially acting against bacteria and fungi.
Antimicrobial Properties
Research has shown that halogenated benzene derivatives can possess significant antimicrobial activity. For instance:
- A study on similar compounds demonstrated that trifluoromethylthio-substituted benzenes exhibited enhanced antibacterial effects against Gram-positive bacteria due to their lipophilic nature, which facilitates membrane penetration.
Cytotoxicity
Another area of interest is the cytotoxic effects of halogenated compounds:
- In vitro studies have indicated that certain iodo-substituted aromatic compounds can induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H9ClF3IS |
|---|---|
Molecular Weight |
380.60 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-iodo-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3IS/c11-5-1-2-7-3-4-9(8(15)6-7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
YBNUCMNSCHNORR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)I)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















